molecular formula C7H13NO B12465056 4-(Dimethylamino)-3-methylbut-3-en-2-one CAS No. 81609-26-9

4-(Dimethylamino)-3-methylbut-3-en-2-one

Katalognummer: B12465056
CAS-Nummer: 81609-26-9
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: LVYWMSIZUASVKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-3-methylbut-3-en-2-one is an organic compound characterized by the presence of a dimethylamino group attached to a butenone structure

Vorbereitungsmethoden

The synthesis of 4-(Dimethylamino)-3-methylbut-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor, such as a methylbutenone derivative, under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained in high yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. These methods often employ continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

4-(Dimethylamino)-3-methylbut-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of compounds with diverse properties.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)-3-methylbut-3-en-2-one can be compared with other similar compounds, such as 4-(Dimethylamino)benzoic acid and 4-(Dimethylamino)cinnamaldehyde . These compounds share the dimethylamino functional group but differ in their overall structure and reactivity. The uniqueness of this compound lies in its butenone backbone, which imparts distinct chemical properties and reactivity compared to its analogs.

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)cinnamaldehyde
  • 4-(Dimethylamino)phenyl derivatives

These compounds exhibit varying degrees of reactivity and applications, making them valuable in different research and industrial contexts.

Eigenschaften

CAS-Nummer

81609-26-9

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

4-(dimethylamino)-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3

InChI-Schlüssel

LVYWMSIZUASVKC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CN(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.